molecular formula C10H15N3O2S3 B11192444 2-Oxo-2-((4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino)ethyl diethyldithiocarbamate

2-Oxo-2-((4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino)ethyl diethyldithiocarbamate

Cat. No.: B11192444
M. Wt: 305.4 g/mol
InChI Key: WHQUWZIOEGWNMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxo-2-((4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino)ethyl diethyldithiocarbamate is a complex organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2-((4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino)ethyl diethyldithiocarbamate typically involves the reaction of thiazole derivatives with diethyldithiocarbamate. The process can be summarized as follows:

    Starting Materials: The synthesis begins with the preparation of the thiazole derivative, which is then reacted with diethyldithiocarbamate.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The temperature is maintained between 60-80°C.

    Catalysts and Reagents: Common reagents used in the synthesis include sulfur, nitrogen sources, and various catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, is also common to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2-((4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino)ethyl diethyldithiocarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiazole derivatives. These products can have different properties and applications, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Oxo-2-((4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino)ethyl diethyldithiocarbamate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development.

    Biological Research: It is used in studies related to enzyme inhibition, protein binding, and cellular signaling pathways. The compound’s ability to modulate biological processes makes it valuable in understanding disease mechanisms.

    Industrial Applications: In the industry, it is used as a catalyst in chemical reactions, a stabilizer in polymer production, and an additive in lubricants and coatings.

Mechanism of Action

The mechanism of action of 2-Oxo-2-((4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino)ethyl diethyldithiocarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. It can also interact with cellular receptors, modulating signaling pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds such as thiazole, benzothiazole, and thiazolidine share structural similarities with 2-Oxo-2-((4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino)ethyl diethyldithiocarbamate.

    Dithiocarbamates: Compounds like sodium diethyldithiocarbamate and zinc diethyldithiocarbamate have similar functional groups and chemical properties.

Uniqueness

What sets this compound apart is its combined thiazole and dithiocarbamate moieties, which confer unique chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with diverse biological targets, making it a versatile compound in both research and industrial applications.

Properties

Molecular Formula

C10H15N3O2S3

Molecular Weight

305.4 g/mol

IUPAC Name

[2-oxo-2-[(4-oxo-1,3-thiazolidin-2-ylidene)amino]ethyl] N,N-diethylcarbamodithioate

InChI

InChI=1S/C10H15N3O2S3/c1-3-13(4-2)10(16)18-6-8(15)12-9-11-7(14)5-17-9/h3-6H2,1-2H3,(H,11,12,14,15)

InChI Key

WHQUWZIOEGWNMU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=S)SCC(=O)N=C1NC(=O)CS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.